molecular formula C11H9ClN2OS B1623043 N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide CAS No. 77414-54-1

N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide

Cat. No.: B1623043
CAS No.: 77414-54-1
M. Wt: 252.72 g/mol
InChI Key: AEHCJVYHSFLCHM-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS: 77414-54-1) is a heterocyclic compound featuring a benzo[d]thiazol scaffold substituted with a chlorine atom at the 4-position and a cyclopropanecarboxamide group at the 2-position. Its molecular formula is C₁₁H₉ClN₂OS, with a molecular weight of 252.72 g/mol. The compound is characterized by high purity (≥95%) and is primarily utilized in research settings for pharmacological or agrochemical investigations . The chlorine atom and cyclopropane moiety contribute to its unique electronic and steric properties, which may influence bioactivity, solubility, and metabolic stability.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHCJVYHSFLCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404295
Record name AG-H-09706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677754
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

77414-54-1
Record name AG-H-09706
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with cyclopropanecarboxylic acid derivatives. One common method involves the reaction of 2-amino-4-chlorobenzothiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding cyclopropanecarboxylic acid and 2-amino-4-chlorobenzo[d]thiazole.

Reagents/ConditionsProductsYield/OutcomeReferences
HCl (6 M), reflux, 12 hCyclopropanecarboxylic acid + 2-amino-4-chlorobenzo[d]thiazole~75% conversion
NaOH (1 M), 80°C, 6 hCyclopropanecarboxylic acid + 2-amino-4-chlorobenzo[d]thiazole~68% conversion

Key Findings :

  • Hydrolysis is more efficient under acidic conditions due to protonation of the amide nitrogen, enhancing electrophilicity.

  • The reaction is critical for metabolite formation in pharmacokinetic studies .

Substitution at the Chlorine Position

The 4-chloro substituent on the benzothiazole ring participates in nucleophilic aromatic substitution (NAS) reactions.

Reagents/ConditionsProductsYield/OutcomeReferences
KSCN, DMF, 120°C, 8 hN-(4-Thiocyanatobenzo[d]thiazol-2-yl)cyclopropanecarboxamide62% isolated yield
NH3 (aq), CuI, 100°C, 24 hN-(4-Aminobenzo[d]thiazol-2-yl)cyclopropanecarboxamide55% isolated yield

Key Findings :

  • Thiocyanate substitution is favored in polar aprotic solvents like DMF .

  • Ammonia-mediated substitution requires copper catalysis to proceed efficiently .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at activated positions (C-5 and C-6).

Reagents/ConditionsProductsYield/OutcomeReferences
HNO3/H2SO4, 0°C, 2 hN-(4-Chloro-5-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide48% isolated yield
Br2, CHCl3, RT, 4 hN-(4-Chloro-6-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide53% isolated yield

Key Findings :

  • Nitration occurs preferentially at C-5 due to electron-withdrawing effects of the thiazole nitrogen.

  • Bromination at C-6 is sterically accessible and does not require directing groups .

Cyclopropane Ring Functionalization

The cyclopropane ring participates in strain-driven reactions, including ring-opening and cross-coupling.

Reagents/ConditionsProductsYield/OutcomeReferences
H2/Pd-C, EtOH, 50°C, 12 hN-(4-Chlorobenzo[d]thiazol-2-yl)propanamide82% isolated yield
Rh2(OAc)4, CH2Cl2, RT, 3 hN-(4-Chlorobenzo[d]thiazol-2-yl)acrylamide65% isolated yield

Key Findings :

  • Hydrogenation cleaves the cyclopropane ring to form a propionamide derivative .

  • Transition-metal catalysts (e.g., Rh) enable selective C–C bond activation .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.

Reagents/ConditionsProductsYield/OutcomeReferences
Pd(PPh3)4, PhB(OH)2, K2CO3N-(4-Phenylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide70% isolated yield
CuI, proline, aryl iodideN-(4-Arylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide60–75% yield

Key Findings :

  • Suzuki-Miyaura coupling with arylboronic acids proceeds efficiently under mild conditions .

  • Ullmann-type couplings require copper catalysts and amino acid ligands .

Biological Activity and Reaction Relevance

The compound’s antiparasitic activity against Trypanosoma cruzi (Chagas disease) is linked to its hydrolytic stability and ability to undergo intracellular transformations . Modifications at the cyclopropane or benzothiazole moieties directly impact efficacy, with unsubstituted carboxamides showing optimal activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with benzothiazole moieties can exhibit significant anticancer properties. N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide could potentially act as an inhibitor of specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. Preliminary studies suggest that similar benzothiazole derivatives have shown efficacy against various tumors, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. The presence of the cyclopropane ring in this compound may enhance its interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents. Studies on related compounds have demonstrated effectiveness against pathogenic bacteria and fungi, indicating a promising avenue for this compound .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole compounds has been documented extensively. This compound may inhibit inflammatory mediators, thus providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases. This application is supported by the observation that similar structures have been shown to modulate inflammatory pathways effectively .

Case Study 1: Anticancer Activity

A study focused on a series of benzothiazole derivatives indicated that modifications at the benzothiazole ring significantly impacted their anticancer activity. In vitro assays demonstrated that compounds with similar structural features to this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, suggesting that this compound warrants further exploration in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In a comparative study of several benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, compounds structurally related to this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range. This underscores the potential use of this compound as a lead for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. Molecular docking studies have shown that the compound can bind to the active site of these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic differences between N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide and related derivatives:

Compound Name Molecular Formula Key Substituents Synthesis Yield Application/Notes Source (Evidence)
This compound C₁₁H₉ClN₂OS 4-Chloro, benzo[d]thiazol Not specified Research use; optimized synthesis
N-(thiazol-2-yl)cyclopropanecarboxamide C₇H₇N₃OS Thiazol-2-yl (no benzo or Cl) Not specified Fungicidal activity studied
Compound 44 () C₁₉H₂₀N₂O₃S Methoxyethoxy-pyridinylphenyl 43% Synthesized for prion disease research
Compound 45 () C₂₃H₂₅N₅OS Methylpiperazinyl-pyridinylphenyl 9% Low yield; complex substituents
Compound 93 () C₂₇H₂₀ClN₃O₅S 4-Chlorophenyl, 3-methoxybenzoyl 16% Larger molecular framework
TAK-632 () C₂₃H₁₇F₄N₅O₂S Cyano, fluoro, trifluoromethylphenyl Not specified Kinase inhibitor; patented

Key Observations:

Structural Complexity: The target compound’s simplicity (C₁₁H₉ClN₂OS) contrasts with derivatives like TAK-632 (C₂₃H₁₇F₄N₅O₂S), which includes fluorinated and cyano groups for enhanced target specificity . 9%) .

Chlorine Substitution: The 4-chloro group in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., N-(thiazol-2-yl)cyclopropanecarboxamide), which may enhance membrane permeability .

Synthetic Efficiency: The target compound’s synthesis is noted for producing "high-quality" material , whereas derivatives like Compound 47 (6% yield) face challenges due to steric hindrance or reactive intermediates .

Physicochemical and Pharmacological Inferences

Physicochemical Properties:

  • Lipophilicity : The chloro and benzo[d]thiazol groups likely increase logP compared to simpler cyclopropanecarboxamides, favoring passive diffusion across biological membranes.
  • Solubility : Derivatives with hydrophilic substituents (e.g., Compound 44’s methoxyethoxy group) may exhibit better aqueous solubility than the chloro-substituted target compound .

Biological Activity

N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide, with the CAS number 77414-54-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9ClN2OS
  • Molecular Weight : 252.72 g/mol
  • Melting Point : 178-183 °C
  • Density : 1.573 g/cm³ (predicted)
  • pKa : Approximately 9.88 (predicted) .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of benzothiazole have been shown to possess antibacterial and antifungal properties against various pathogens. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Research into the anticancer potential of this compound is limited but promising. Benzothiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence suggesting that benzothiazole derivatives may have neuroprotective effects. Studies indicate that such compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition could potentially lead to improved cognitive function and reduced symptoms in neurodegenerative conditions .

Study 1: Antimicrobial Activity Evaluation

A study evaluating the antimicrobial efficacy of various benzothiazole derivatives found that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Anticancer Screening

In another study, this compound was screened against several cancer cell lines, including MCF-7 and HCT-116. The compound showed an IC50 value of approximately 25 µM against MCF-7 cells, indicating significant anticancer potential . The study suggested that the compound induces apoptosis through the mitochondrial pathway.

Summary of Findings

Biological ActivityObserved EffectsReference
AntimicrobialModerate activity against S. aureus and E. coli
AnticancerIC50 = 25 µM against MCF-7 cells
NeuroprotectiveAChE inhibition leading to potential cognitive benefits

Q & A

Q. What is the standard synthetic route for N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide?

The synthesis typically involves coupling 4-chlorobenzo[d]thiazol-2-amine with cyclopropanecarbonyl chloride. A validated protocol includes:

  • Dissolving 4-chlorobenzo[d]thiazol-2-amine (1 equiv.) in dichloromethane (DCM, 0.13 M) under ice-cooling.
  • Adding triethylamine (3 equiv.) as a base, followed by dropwise addition of cyclopropanecarbonyl chloride (1.5 equiv.).
  • Stirring for 1–24 hours, followed by extraction with DCM, washing with brine and NaHCO₃, drying over Na₂SO₄, and purification via column chromatography (cyclohexane/EtOAc) .
    Yield optimization : Adjusting stoichiometry (e.g., 1.2 equiv. acyl chloride) and reaction time (12–18 hours) improves yields to ~70% .

Q. How is the compound characterized structurally?

Key techniques include:

  • 1H NMR : Signals for cyclopropane protons appear as a multiplet at δ 2.03 ppm (CH) and δ 0.98 ppm (CH₂). The thiazole NH proton resonates as a broad singlet at δ 12.98 ppm .
  • X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 5.718 Å, b = 9.185 Å, c = 15.494 Å. Dihedral angles between thiazole and cyclopropane rings inform conformational stability .
  • HRMS : Exact mass calculated for C₁₁H₈ClN₂OS is 267.0064; observed m/z matches within 2 ppm error .

Q. What analytical methods ensure purity and stability during storage?

  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients; target >95% purity (e.g., tR = 9.089 min) .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks via LC-MS. Cyclopropane ring stability is confirmed by unchanged NMR spectra .

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 4-Chloro substitution : Enhances lipophilicity (logP ~2.8) and membrane permeability, critical for intracellular target engagement (e.g., kinase inhibition) .
  • Electron-withdrawing groups (e.g., -CF₃ at position 6): Improve metabolic stability (t1/2 > 4 hours in human liver microsomes) but reduce solubility .
    Methodology : Synthesize analogs via Suzuki-Miyaura coupling (e.g., boronate intermediates) and evaluate IC₅₀ values in target assays .

Q. What computational models predict binding modes with biological targets?

  • Docking studies : Use AutoDock Vina with RIPK3 kinase (PDB: 4NEU). The cyclopropane moiety occupies a hydrophobic pocket, while the chloro-thiazole group forms π-π stacking with Phe121 .
  • DFT calculations : B3LYP/6-31G(d,p) optimization shows HOMO localization on the thiazole ring, suggesting electrophilic attack susceptibility. LUMO maps correlate with redox activity in cellular assays .

Q. How are contradictions in biological data resolved?

Example: Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM in necroptosis assays):

  • Troubleshooting steps :
    • Confirm assay conditions (ATP concentration, incubation time).
    • Test metabolite interference via LC-MS (e.g., demethylated byproducts).
    • Validate target engagement using cellular thermal shift assays (CETSA) .
      Case study : A 3-fold potency drop in Trypanosoma cruzi assays traced to serum protein binding; revise buffer composition to 1% BSA .

Q. What in vitro models evaluate pharmacokinetic properties?

  • Permeability : Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
  • Metabolic stability : Incubate with human hepatocytes; quantify parent compound via LC-MS/MS.
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 μM desired) .

Q. How is crystallinity optimized for formulation studies?

  • Polymorph screening : Use solvent-drop grinding (e.g., ethanol/water mixtures) to identify stable Form I with melting point 222°C (DSC).
  • Hygroscopicity : Dynamic vapor sorption (DVS) shows <0.5% weight gain at 90% RH, suitable for lyophilization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide

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